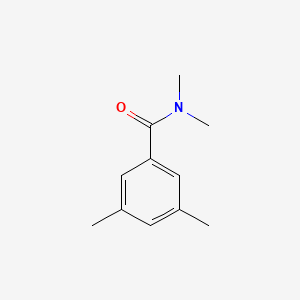

N,N,3,5-tetramethylbenzamide

Description

Properties

IUPAC Name |

N,N,3,5-tetramethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-9(2)7-10(6-8)11(13)12(3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHDPPCXVFHOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The one-pot synthesis of N,N,3,5-tetramethylbenzamide from 3,5-dimethylbenzoic acid leverages CDI as an activating agent and DMA as both a solvent and dimethylamine source. CDI facilitates the in situ formation of an acylimidazole intermediate, which reacts with DMA to yield the target amide. The reaction proceeds at 160–165°C under solvent-free conditions, eliminating the need for isolation of reactive intermediates like acid chlorides.

Experimental Procedure

Performance and Yield

-

Advantages : Avoids hazardous acid chlorides; single-step process.

-

Limitations : Requires high temperatures and excess DMA.

Traditional Acid Chloride Method

Synthesis via Acid Chloride Intermediate

This two-step method involves converting 3,5-dimethylbenzoic acid to its acid chloride, followed by reaction with dimethylamine.

Step 1: Acid Chloride Formation

Step 2: Amide Formation

Performance and Yield

-

Advantages : High-purity product.

-

Limitations : Multi-step process; moisture-sensitive intermediates.

Manganese-Catalyzed Directed C–H Methylation

Experimental Procedure

Chemical Reactions Analysis

Types of Reactions: N,N,3,5-Tetramethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N,3,5-Tetramethylbenzylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N,N,3,5-Tetramethylbenzamide has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

Electron-Donating Groups :

- N,N,3,5-Tetramethylbenzamide’s methyl groups enhance electron density on the aromatic ring, favoring electrophilic substitutions. In contrast, 2-bromo-N,N,3,5-tetramethylbenzamide’s bromine atom withdraws electrons, reducing reactivity toward electrophiles .

- Dimethoxy derivatives (e.g., 8m, 8j) exhibit strong electron-donating effects, increasing solubility in dimethylformamide (DMF) and N-methylpyrrolidone (NMP) .

Steric Hindrance :

Optical and Electrical Properties

- Band Gaps: this compound films exhibit tunable indirect band gaps (1.49–1.86 eV), whereas polyaniline derivatives typically show lower band gaps (~1.5 eV) due to extended conjugation . Dimethylamino-substituted benzamides (e.g., 8m) may exhibit redshifted UV-Vis spectra due to charge-transfer transitions .

Charge Transport :

Thermal and Solubility Properties

- Thermal Stability: Polyimide copolymers derived from 3,5-diaminobenzamides (e.g., in ) show high thermal stability (decomposition >400°C), surpassing this compound’s stability.

- Solubility: Hydrophilic substituents (e.g., hydroxyl in 8m) improve solubility in polar solvents, while methyl groups in this compound limit solubility to nonpolar media .

Q & A

Q. What are the optimal synthetic routes for N,N,3,5-tetramethylbenzamide, and how can reaction conditions be systematically optimized?

this compound is synthesized via bromination or iodination of its parent structure using reagents like N-bromosuccinimide (NBS) in solvents such as n-hexane/EtOAc. Key parameters include reaction time (e.g., 16 hours for bromination), temperature control, and stoichiometric ratios (e.g., 2.0 mmol NBS per 1.0 mmol substrate). Purification via silica gel chromatography with gradient elution (e.g., 3:1→2:1 hexane/EtOAc) yields products with ~68% efficiency. Optimization involves iterative adjustments to solvent polarity, catalyst loading (if applicable), and monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Critical techniques include:

- IR Spectroscopy : Peaks at 1626 cm⁻¹ (amide C=O stretch) and 1130 cm⁻¹ (C–Br stretch in brominated derivatives) confirm functional groups.

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 255 [M⁺] for brominated derivatives) and fragmentation patterns validate molecular weight and substituent placement.

- High-Resolution MS (HR-MS) : Accurate mass measurements (e.g., Δ <1 ppm) resolve ambiguities in elemental composition .

Discrepancies between experimental and theoretical data may arise from isotopic impurities or side reactions, necessitating complementary NMR analysis.

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved, and what mechanistic insights guide this process?

Regioselectivity in halogenation (e.g., bromination at the 2-position) is influenced by electronic effects from methyl and amide groups. Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals. Experimental validation involves comparing reaction outcomes under varying conditions (e.g., Lewis acid catalysts, solvent polarity). For example, bromination with NBS in non-polar solvents favors electrophilic aromatic substitution at electron-rich positions .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar benzamides?

- Comparative SAR Studies : Evaluate analogs like 3,5-dimethylbenzamide (lacking methoxy groups) or N-methylbenzamide (simpler substitution) to isolate functional group contributions.

- In Silico Docking : Use molecular docking to assess binding affinities to targets (e.g., enzymes or receptors) and identify steric/electronic mismatches.

- Dose-Response Assays : Quantify IC₅₀ values in cytotoxicity or antimicrobial models to distinguish intrinsic activity from assay-specific artifacts .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions and transition states to predict reaction pathways.

- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates or yields.

- Crystal Structure Analysis : Leverage X-ray data from related compounds (e.g., N-(3,5-dimethoxyphenyl)benzamide) to infer steric constraints in solid-state reactions .

Methodological Guidelines

Q. Designing Biological Assays for Understudied Benzamides: A Stepwise Approach

Target Selection : Prioritize targets (e.g., kinases, GPCRs) based on structural homology to active benzamides.

In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based enzymatic inhibition) with positive controls (e.g., staurosporine for kinases).

Metabolic Stability Tests : Assess liver microsome stability to rule out rapid degradation.

In Vivo Validation : Proceed to zebrafish or murine models only after confirming in vitro efficacy and ADMET compliance .

7. Troubleshooting Synthetic Byproducts in this compound Derivatives

Common issues and solutions:

- Low Yields : Optimize stoichiometry (e.g., excess acylating agent) or switch coupling agents (DCC vs. EDCl).

- Side Reactions : Add scavengers (e.g., Hünig’s base) to neutralize acidic byproducts.

- Purification Challenges : Use reverse-phase HPLC for polar derivatives or recrystallization in EtOAc/n-hexane mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.